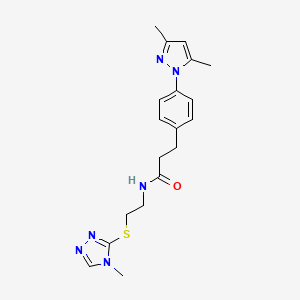

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)propanamide

Description

This compound features a pyrazole core substituted with two methyl groups at positions 3 and 5, linked to a phenyl ring via a single bond. The phenyl group is further connected to a propanamide chain, terminating in a thioether moiety bonded to a 4-methyl-4H-1,2,4-triazole heterocycle. The structure integrates key pharmacophoric elements:

Properties

IUPAC Name |

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6OS/c1-14-12-15(2)25(23-14)17-7-4-16(5-8-17)6-9-18(26)20-10-11-27-19-22-21-13-24(19)3/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAPVFWKPHJUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCCSC3=NN=CN3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)propanamide is a complex organic molecule that incorporates both pyrazole and triazole moieties. These structural features are often associated with a wide range of biological activities, making them of significant interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.50 g/mol. The presence of the pyrazole and triazole rings suggests potential for diverse interactions with biological targets.

Biological Activity Overview

Numerous studies have highlighted the biological activities associated with compounds containing pyrazole and triazole structures. The following sections detail the specific activities observed in related compounds and provide insights into the potential biological effects of the target compound.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Pyrazoles are also recognized for their antimicrobial activity. Studies have demonstrated that related compounds can inhibit bacterial growth and exhibit antifungal properties . The presence of the triazole ring may enhance these effects due to its ability to interact with microbial enzymes.

Anti-inflammatory Effects

Compounds featuring pyrazole moieties are noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives have been documented, suggesting that they can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Mechanistic Insights

The biological activities of pyrazole and triazole derivatives are often attributed to their ability to interact with specific molecular targets:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Some compounds may modulate receptor activity, influencing pathways related to cell growth and survival.

- DNA Interaction : Certain derivatives can intercalate into DNA, disrupting replication in cancer cells.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Compounds containing pyrazole and triazole rings have shown significant antimicrobial properties. Research indicates that derivatives of these compounds exhibit activity against various bacteria and fungi. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic strains .

-

Anticancer Properties

- The pyrazole structure is associated with anticancer activity. A study on related pyrazole derivatives reported cytotoxic effects against colorectal cancer cell lines . The incorporation of the triazole moiety may enhance this activity, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects

Case Study 1: Antitubercular Activity

A series of synthesized compounds based on pyrazole and triazole structures were tested for their antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited promising inhibitory effects, suggesting that modifications to the pyrazole or triazole components could further enhance efficacy .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies evaluated the cytotoxicity of various pyrazole derivatives on RKO colorectal carcinoma cells. Results showed that some compounds induced apoptosis in a dose-dependent manner, highlighting the potential of these compounds as therapeutic agents in cancer treatment .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

A structurally analogous compound, N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide (D475-2505) , offers insights into key differences and similarities (Table 1) :

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | D475-2505 |

|---|---|---|

| Molecular Formula | C21H25N7OS (inferred) | C25H24N4O3S |

| Molecular Weight | ~463.54 g/mol (calculated) | 460.55 g/mol |

| Core Heterocycles | Pyrazole + 1,2,4-triazole | Pyrazole + thiazole |

| Key Substituents | 3,5-Dimethyl (pyrazole), methyl (triazole), thioether | 3-Methyl, 5-hydroxy (pyrazole), 4-methylphenyl (thiazole), acetylphenyl |

| logP | Estimated ~3.5–4.0 (triazole reduces lipophilicity vs. thiazole) | 4.5524 |

| Hydrogen Bond Acceptors | 8 (pyrazole N, triazole N, carbonyl O, thioether S) | 7 |

| Hydrogen Bond Donors | 1 (amide NH) | 2 (amide NH, pyrazole OH) |

| Polar Surface Area (Ų) | ~85–90 (higher due to triazole) | 76.34 |

Key Observations :

Heterocycle Impact :

- The target compound’s 1,2,4-triazole introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to D475-2505’s thiazole . This may enhance solubility in aqueous media but reduce membrane permeability.

- The thioether in the target compound contributes to moderate lipophilicity, whereas D475-2505’s acetylphenyl group elevates logP (4.55), favoring lipid bilayer penetration.

The target compound’s 3,5-dimethylpyrazole may enhance steric shielding, improving metabolic stability .

Synthetic Considerations :

- The triazole-thioether motif in the target compound likely requires click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas D475-2505’s thiazole suggests a Hantzsch thiazole synthesis pathway .

Biological Implications :

- D475-2505’s thiazole and acetylphenyl groups are associated with kinase inhibition and antimicrobial activity in literature . The target compound’s triazole-pyrazole combination may align with protease or phosphatase inhibition, though experimental validation is needed.

Research Findings and Limitations

- Structural Data : While D475-2505’s NMR and logP data are well-documented , the target compound’s properties remain theoretical. X-ray crystallography (e.g., via SHELXL ) or advanced spectroscopy (e.g., 2D-NMR ) would clarify its conformation and electronic profile.

- Activity Gaps : Both compounds lack published bioactivity data in the provided evidence. Comparative assays (e.g., enzyme inhibition, cytotoxicity) are critical to validate structure-activity relationships.

Q & A

Q. What synthetic strategies are effective for constructing the pyrazole-triazole-thioether scaffold in this compound?

Answer: The synthesis involves sequential coupling reactions. First, the pyrazole core is functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The thioether linkage is typically formed through a thiol-alkylation reaction under basic conditions (e.g., Cs₂CO₃ in DMF) . For triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective, as demonstrated in analogous triazole-pyrazole hybrids . Key steps include:

Q. How can structural integrity be confirmed post-synthesis?

Answer: A multi-technique approach is essential:

- X-ray crystallography: Resolves bond lengths/angles (e.g., mean C–C bond accuracy: ±0.004 Å) and confirms stereochemistry .

- NMR spectroscopy: Key signals include pyrazole C-H protons (δ 6.5–7.5 ppm) and triazole methyl groups (δ 2.3–2.5 ppm) .

- HRMS: Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

Advanced Research Questions

Q. How do substitutions on the pyrazole and triazole rings influence bioactivity?

Answer: Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Pyrazole substituents: 3,5-Dimethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation .

- Triazole modifications: Methylation at N4 increases target binding affinity in kinase inhibition assays .

- Thioether linker: Replacing sulfur with oxygen reduces membrane permeability (logP decreases by ~0.5 units) .

Methodology: Use in vitro assays (e.g., enzymatic inhibition) paired with logP/logD measurements .

Q. What computational approaches are suitable for studying target interactions?

Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations are standard:

- Docking: Grid boxes centered on catalytic sites (e.g., ATP-binding pockets) with Lamarckian genetic algorithms .

- MD: 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD <2.0 Å acceptable) .

Validation: Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How to resolve contradictions in reported bioactivity data?

Answer: Discrepancies often arise from:

- Assay conditions: Varying ATP concentrations (1–10 µM) in kinase assays alter IC₅₀ values .

- Cell lines: Differences in efflux pump expression (e.g., P-gp) affect intracellular concentrations .

Mitigation: Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., staurosporine for kinase assays) .

Q. What experimental designs optimize reaction yields for scale-up?

Answer: Design of Experiments (DoE) with response surface methodology (RSM) identifies critical parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.